3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide
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Overview
Description
3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide is a complex organic compound with a unique structure that includes a triazine ring and a pyridylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino group and the pyridylmethyleneamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in various derivatives of the original compound.
Scientific Research Applications
3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]propanehydrazide
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-propionic acid
Uniqueness
3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-2-ylmethylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c20-9(17-15-7-8-3-1-2-5-13-8)4-6-14-10-11(21)16-12(22)19-18-10/h1-3,5,7H,4,6H2,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHLLOUIVRBFPR-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CCNC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CCNC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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